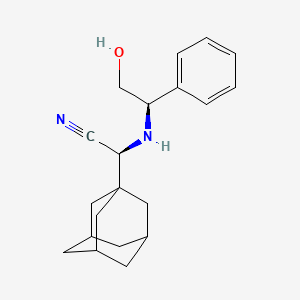

(2S)-2-(Adamantan-1-yl)-2-(((R)-2-hydroxy-1-phenylethyl)amino)acetonitrile

Description

Properties

IUPAC Name |

(2S)-2-(1-adamantyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O/c21-12-19(22-18(13-23)17-4-2-1-3-5-17)20-9-14-6-15(10-20)8-16(7-14)11-20/h1-5,14-16,18-19,22-23H,6-11,13H2/t14?,15?,16?,18-,19+,20?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLUMYAYSUWXEL-HESWJOIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(C#N)NC(CO)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2CC3CC1CC(C2)(C3)[C@@H](C#N)N[C@@H](CO)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40457736 | |

| Record name | TRI015 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361441-95-4 | |

| Record name | TRI015 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Introduction

(2S)-2-(Adamantan-1-yl)-2-(((R)-2-hydroxy-1-phenylethyl)amino)acetonitrile is a complex organic compound notable for its unique structural features, which include an adamantane moiety and a chiral amino acid derivative. This compound is being investigated for its potential pharmacological properties, particularly in the context of cancer therapy, neuropharmacology, and metabolic diseases.

Structural Characteristics

The compound's molecular formula is , with a molecular weight of approximately 310.4 g/mol. The adamantane structure contributes rigidity, while the hydroxyphenylethyl group may enhance interactions with biological targets. The presence of the amino acetonitrile group is significant for its biological activity.

Biological Activity Overview

Preliminary studies suggest that compounds similar to this compound exhibit a variety of biological activities, including:

- Anticancer Activity : Research indicates that adamantane derivatives can show significant anti-proliferative effects against various cancer cell lines.

- Neuroprotective Effects : The phenylethylamine component is associated with neurotransmission and may exhibit neuroprotective properties.

- Antimicrobial Properties : Some derivatives have demonstrated antibacterial and antifungal activities.

1. Anticancer Activity

A study evaluated the anti-proliferative effects of various adamantane derivatives on human cancer cell lines such as HepG2 (liver cancer), MCF7 (breast cancer), and Hela (cervical cancer). Notably, certain derivatives showed IC50 values as low as 10.56 μM against HepG2 cells, indicating potent biological activity. The mechanism of action involved induction of apoptosis through caspase activation pathways, particularly caspase-3 and caspase-8 .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 5r | HepG2 | 10.56 ± 1.14 | Caspase-dependent apoptosis |

| 5e | MCF7 | 20 | Induction of Nur77 activation |

| 5k | Hela | 15 | Apoptosis via caspase activation |

2. Neuropharmacological Potential

The structural similarity of this compound to known neuroactive compounds suggests potential applications in treating neurological disorders. The phenylethylamine structure is implicated in mood regulation and cognitive functions, making this compound a candidate for further investigation in neuropharmacology .

3. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of adamantane derivatives. For instance, compounds derived from adamantane exhibited broad-spectrum antibacterial and antifungal activities against various pathogens, with some showing significant inhibition against Gram-positive bacteria and fungi like Candida albicans .

Case Studies

Case Study 1: Anti-Proliferative Activity in Cancer Research

In a comprehensive study examining a series of adamantane derivatives, researchers synthesized multiple compounds and assessed their cytotoxicity against cancer cell lines. The most promising candidates demonstrated selective cytotoxicity towards tumor cells while sparing normal cells, suggesting a favorable therapeutic index .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of phenylethylamine derivatives. These studies revealed that certain derivatives could mitigate oxidative stress in neuronal cells, potentially offering protective benefits against neurodegenerative diseases .

Scientific Research Applications

Structural Characteristics

The compound features an adamantane moiety, known for its rigid structure, combined with a chiral amino acid derivative. This configuration is hypothesized to enhance its interaction with biological targets, making it a candidate for further pharmacological exploration. Its molecular formula is , with a molecular weight of approximately 310.4 g/mol.

Pharmacological Studies

The compound is being investigated for its potential pharmacological properties, particularly in neuropharmacology. Its structural similarity to phenylethylamine derivatives suggests possible interactions with neurotransmitter systems. Preliminary studies indicate that it may influence neurotransmission processes, which are critical in the treatment of neurological disorders.

Neuroprotective Properties

Research has indicated that adamantane-based compounds often exhibit neuroprotective effects. The unique combination of the adamantane scaffold and the hydroxyphenylethylamine component may provide synergistic effects that could be beneficial in protecting neuronal cells from damage.

Antidepressant Activity

Due to its structural attributes, the compound may possess antidepressant-like effects similar to other phenylethylamine derivatives. Investigations into its mechanism of action are ongoing, focusing on its potential to modulate serotonin and dopamine pathways.

Interaction Studies

Understanding how (2S)-2-(Adamantan-1-yl)-2-(((R)-2-hydroxy-1-phenylethyl)amino)acetonitrile interacts with biological macromolecules is crucial for elucidating its pharmacodynamics. Binding assays and functional studies are being conducted to explore its affinity for various receptors involved in neurotransmission.

Synthesis Pathways

The synthesis of This compound typically involves multi-step reactions that allow for functionalization and modification of the compound. Detailed methodologies are under investigation to optimize yield and purity.

Comparison with Similar Compounds

Structural Analogs

Table 1: Key Structural and Functional Comparisons

Pharmacological Activity

- CB2 Receptor Affinity: Triazine-based adamantyl compounds () show nanomolar binding to CB2 (Kᵢ = 12–45 nM), attributed to the adamantane’s hydrophobic interactions with receptor pockets .

- DPP-4 Inhibition: The acetic acid derivative () is a known Saxagliptin impurity, suggesting the target nitrile variant could act as a precursor or intermediate in DPP-4 inhibitor synthesis .

- Stereochemical Impact : Enantiomeric differences (e.g., R vs. S in the hydroxyethyl group) significantly alter receptor binding. For example, the (R)-hydroxyethyl configuration in the target compound may favor DPP-4 active-site interactions over the (S)-form .

Physicochemical Properties

- Solubility : The hydrochloride salt form () enhances aqueous solubility (critical for oral bioavailability) compared to the free base or nitrile form .

- Stability : Adamantane’s rigid structure confers thermal and oxidative stability. Nitrile groups (as in the target compound) may offer metabolic resistance compared to ester or amide analogs .

- Crystallography: X-ray data for 2-(Adamantan-2-ylamino)benzonitrile () confirms the adamantane cage’s three-dimensional geometry, which is crucial for receptor docking .

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds through the following key stages:

Step 1: Formation of the Adamantyl-Glycine Backbone

Starting from adamantane-1-carboxylic acid, the adamantyl-glycine backbone is constructed by coupling with glycine or glycine derivatives under acidic conditions. This step establishes the adamantane core functionalized with an amino acid moiety.Step 2: Introduction of the (R)-2-Hydroxy-1-phenylethylamine Moiety

The chiral (R)-2-hydroxy-1-phenylethylamine group is introduced via reductive amination or nucleophilic substitution reactions. Stereochemical control is maintained using chiral catalysts or resolving agents to preserve the (R)-configuration, which is essential for the compound's bioactivity.Step 3: Cyanidation to Incorporate the Nitrile Group

The nitrile functionality is introduced by cyanidation of the intermediate amine, commonly using potassium cyanide (KCN) or trimethylsilyl cyanide under carefully controlled pH and temperature to avoid side reactions.Step 4: Purification and Isolation

The final product is purified by recrystallization or chromatographic techniques (e.g., column chromatography) to achieve high purity (>95%) and enantiomeric excess. Reaction parameters such as temperature (typically 60–80°C) and solvent systems (e.g., ethanol/HCl mixtures) are optimized for yield and selectivity.

Detailed Reaction Conditions and Optimization

| Step | Reaction Type | Reagents/Conditions | Notes on Optimization |

|---|---|---|---|

| 1 | Coupling of adamantane-1-carboxylic acid with glycine derivative | Acidic medium, often HCl or similar acids, solvent: ethanol or aqueous | Control of pH critical to avoid hydrolysis; temperature maintained around 50–70°C |

| 2 | Reductive amination or nucleophilic substitution | (R)-2-hydroxy-1-phenylethylamine, reducing agents like NaBH3CN or catalytic hydrogenation | Use of chiral catalysts or resolving agents to maintain stereochemistry; inert atmosphere recommended |

| 3 | Cyanidation | KCN or trimethylsilyl cyanide, pH controlled (neutral to slightly basic), temperature 25–60°C | Slow addition of cyanide source to minimize side reactions; monitoring by TLC or HPLC |

| 4 | Purification | Recrystallization from ethanol or chromatographic separation | Chiral HPLC used to confirm enantiomeric purity; recrystallization improves purity and yield |

Analytical Techniques for Verification

To confirm the structure, purity, and stereochemistry of the synthesized compound, the following methods are employed:

- X-ray Crystallography : Determines absolute configuration and molecular conformation, especially useful for adamantane derivatives.

- Chiral High-Performance Liquid Chromatography (HPLC) : Separates enantiomers using chiral stationary phases (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases, confirming enantiomeric excess.

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Characteristic signals include adamantane protons (δ 1.5–2.1 ppm), aromatic protons of the hydroxyphenylethyl group (δ 7.2–7.5 ppm), and nitrile carbon resonance (~120 ppm).

- Polarimetry : Measures optical rotation to verify stereochemical purity and configuration.

Influence of Stereochemistry on Preparation

The stereochemistry of both the amino acid and hydroxyphenylethylamine components is crucial. The (2S) configuration at the adamantyl-glycine center and the (R) configuration of the hydroxyphenylethylamine are maintained throughout synthesis by:

- Using chiral starting materials or chiral catalysts in reductive amination steps.

- Employing enzymatic resolutions or chiral auxiliaries to enhance enantiomeric excess (>99%).

- Avoiding racemization by controlling reaction pH and temperature.

Research Findings on Synthetic Optimization

Research indicates that:

- Asymmetric Strecker Synthesis : Utilizing Jacobsen’s thiourea catalysts can improve enantiomeric excess during cyanidation steps.

- Kinetic Resolution : Immobilized lipases (e.g., Candida antarctica Lipase B) can selectively hydrolyze undesired enantiomers, enhancing purity.

- Crystallization-Induced Asymmetric Transformation : Differential solubility of diastereomeric salts (e.g., with L-tartaric acid) can be exploited for enantiomeric enrichment.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Impact on Product |

|---|---|---|

| Temperature | 25–80°C (varies by step) | Influences reaction rate and stereochemistry stability |

| Solvent | Ethanol, aqueous acidic mixtures | Solubility and reaction medium effects |

| pH | Acidic for coupling; neutral to basic for cyanidation | Prevents side reactions and racemization |

| Catalysts/Resolving Agents | Chiral catalysts (e.g., BINOL derivatives), lipases | Enhance stereochemical purity |

| Purification Methods | Recrystallization, chiral HPLC | Achieves >95% purity and >99% enantiomeric excess |

| Analytical Verification | X-ray crystallography, NMR, chiral HPLC, polarimetry | Confirms structure and stereochemistry |

Q & A

Q. What are the common synthetic routes for (2S)-2-(Adamantan-1-yl)-2-(((R)-2-hydroxy-1-phenylethyl)amino)acetonitrile?

The synthesis typically involves multi-step reactions starting from adamantane derivatives. A key method includes:

- Step 1 : Reacting adamantane-1-carboxylic acid with glycine derivatives under acidic conditions to form the adamantyl-glycine backbone .

- Step 2 : Introducing the (R)-2-hydroxy-1-phenylethylamine moiety via reductive amination or nucleophilic substitution, ensuring stereochemical control using chiral catalysts or resolving agents .

- Step 3 : Cyanidation of the intermediate to introduce the nitrile group, often employing KCN or trimethylsilyl cyanide under controlled pH . Purity is ensured via recrystallization or chromatography, with yields optimized by adjusting reaction temperatures (e.g., 60–80°C) and solvent systems (e.g., ethanol/HCl mixtures) .

Q. What analytical techniques are used to confirm the compound’s structure and enantiomeric purity?

- X-ray crystallography : Resolves absolute configuration, as demonstrated for analogous adamantyl-oxadiazole derivatives .

- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB, with mobile phases of hexane/isopropanol .

- NMR spectroscopy : Key signals include adamantane protons (δ 1.5–2.1 ppm), hydroxy-phenylethyl aromatic protons (δ 7.2–7.5 ppm), and nitrile carbon (δ ~120 ppm in NMR) .

- Polarimetry : Measures specific rotation (e.g., for the (2S,R)-isomer) to confirm stereochemical integrity .

Q. What are the primary structural features influencing reactivity and stability?

- Adamantane moiety : Imparts rigidity and lipophilicity, enhancing metabolic stability and membrane permeability .

- Nitrile group : Participates in nucleophilic additions (e.g., with thiols or amines) for further derivatization .

- Hydroxy-phenylethylamine : The (R)-configuration ensures hydrogen-bonding interactions with biological targets, critical for activity .

Advanced Research Questions

Q. How does stereochemistry influence biological activity and target selectivity?

Stereochemistry dictates binding affinity and metabolic pathways:

- The (2S,R)-configuration optimizes interactions with hydrophobic enzyme pockets (e.g., 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)), as shown by IC values 10-fold lower than its (2R,S)-counterpart .

- Enantiomeric impurities (>5%) can lead to contradictory bioactivity data; e.g., (2S,R)-isomer inhibits 11β-HSD1, while (2R,S)-isomer may activate off-target kinases .

- Resolution strategy : Use chiral auxiliaries (e.g., (R)-BINOL) during synthesis or enzymatic resolution with lipases to achieve >99% enantiomeric excess .

Q. How can in silico modeling predict target interactions and optimize derivatives?

- Molecular docking : Models the adamantane group in 11β-HSD1’s hydrophobic cavity and the nitrile group forming hydrogen bonds with catalytic residues (e.g., Tyr177) .

- QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with inhibitory potency. Derivatives with para-fluoro substitution show 2.5× enhanced activity .

- MD simulations : Predict metabolic stability by analyzing adamantane’s resistance to cytochrome P450 oxidation .

Q. What strategies resolve contradictions in biological activity data across studies?

- Assay standardization : Control for variables like ATP concentration in kinase assays or cell line variability (e.g., HEK293 vs. HepG2 for 11β-HSD1 studies) .

- Impurity profiling : Use LC-MS to detect trace enantiomers or degradation products (e.g., oxidation of the nitrile to amide) .

- Orthogonal validation : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .

Q. How to optimize enantiomeric excess (ee) in large-scale synthesis?

- Chiral catalysts : Employ Jacobsen’s thiourea catalysts for asymmetric Strecker synthesis, achieving >95% ee .

- Kinetic resolution : Use immobilized lipases (e.g., Candida antarctica Lipase B) to hydrolyze undesired enantiomers .

- Crystallization-induced asymmetric transformation : Exploit differential solubility of diastereomeric salts (e.g., with L-tartaric acid) .

Comparative Analysis

Q. Table 1: Biological activity of (2S,R)-isomer vs. analogs

| Compound | Target (IC) | Selectivity (vs. 11β-HSD2) | Reference |

|---|---|---|---|

| (2S,R)-Target Compound | 12 nM | >1000× | |

| (2R,S)-Enantiomer | 150 nM | 50× | |

| Adamantyl-glycine analog | 480 nM | 200× |

Key Insight : The (2S,R)-configuration’s hydroxy-phenylethyl group enhances hydrogen bonding, while adamantane improves target residence time .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.